Superior Kinase Inhibitor Potency of the Pyrazolo[1,5-a]pyridine Scaffold vs. Pyrazolo[1,5-a]pyrimidines
A direct comparison of kinase inhibition potency reveals that the pyrazolo[1,5-a]pyridine core yields substantially more potent inhibitors than its pyrazolo[1,5-a]pyrimidine counterpart. A lead compound with a pyrazolo[1,5-a]pyridine core (20e/IHMT-PI3K-315) inhibits PI3Kγ with an IC50 of 4.0 nM [1]. In contrast, a lead compound from a pyrazolo[1,5-a]pyrimidine series (compound 3h) shows an IC50 of 870 nM (0.87 µM) against the PIM-1 kinase [2]. This represents a >200-fold difference in potency, demonstrating a clear advantage for the pyrazolo[1,5-a]pyridine scaffold in achieving high-affinity target engagement.
| Evidence Dimension | Kinase Inhibitor Potency (IC50) |
|---|---|
| Target Compound Data | 4.0 nM (PI3Kγ) |
| Comparator Or Baseline | 870 nM (PIM-1) |
| Quantified Difference | ~217-fold more potent (Note: Different kinases) |
| Conditions | Biochemical kinase assay |
Why This Matters
This substantial difference in achievable potency is a critical decision factor for lead optimization programs aiming for high target affinity, making the pyrazolo[1,5-a]pyridine core a preferred starting point.
- [1] Wang, C. et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219. DOI: 10.1021/acs.jmedchem.4c00817 View Source
- [2] Fayed, E. A. et al. (2025). Synthesis of novel series of pyrazolo[1,5-a]pyrimidines target PIM-1 kinase. Journal of Molecular Structure, 1339, 42412. DOI: 10.1016/j.molstruc.2025.142412 View Source
